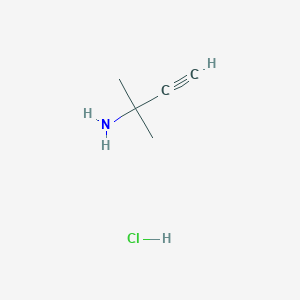
2-Methylbut-3-yn-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbut-3-yn-2-amine;hydrochloride is a chemical compound with the molecular formula C5H9N·HCl. It is also known by its IUPAC name, N-isopropyl-2-methylbut-3-yn-2-amine hydrochloride. This compound is a derivative of propargylamine and is characterized by the presence of both an alkyne and an amine group. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbut-3-yn-2-amine;hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
[ \text{C}_5\text{H}_9\text{N} + \text{HCl} \rightarrow \text{C}_5\text{H}_9\text{N} \cdot \text{HCl} ]
The reaction is usually conducted at room temperature, and the product is obtained as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The compound is typically produced in bulk quantities for use in various applications.
化学反応の分析
Types of Reactions
2-Methylbut-3-yn-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.
科学的研究の応用
2-Methylbut-3-yn-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of propargylamines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Methylbut-3-yn-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
類似化合物との比較
Similar Compounds
- 1,1-Dimethylpropargylamine
- 3-Amino-3-methyl-1-butyne
- N-Methylpropargylamine
Uniqueness
2-Methylbut-3-yn-2-amine;hydrochloride is unique due to its specific structure, which combines an alkyne and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis. Its hydrochloride form enhances its stability and solubility, making it suitable for various applications.
特性
CAS番号 |
2978-59-8 |
|---|---|
分子式 |
C5H10ClN |
分子量 |
119.59 g/mol |
IUPAC名 |
2-methylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-4-5(2,3)6;/h1H,6H2,2-3H3;1H |
InChIキー |
SDCXJWKPKCYEFA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
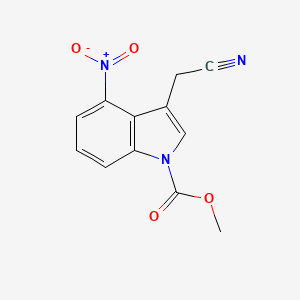
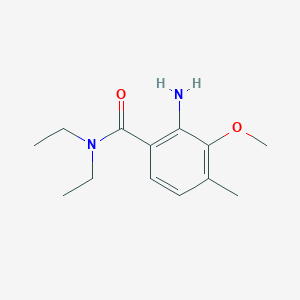
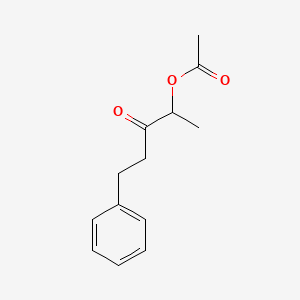

![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
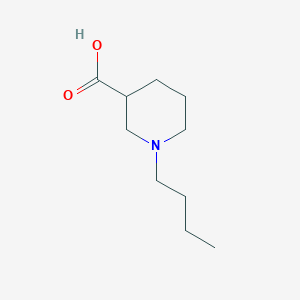
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)
![6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one](/img/structure/B14145487.png)

![2-[(Methyltrithio)methyl]furan](/img/structure/B14145501.png)



